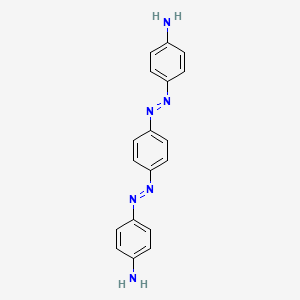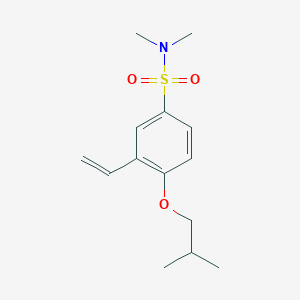![molecular formula C12H14N6 B14174426 3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)- CAS No. 920317-09-5](/img/structure/B14174426.png)
3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)- is a heterocyclic compound that features an imidazo ring fused with a purine moiety This compound is of significant interest due to its structural resemblance to purines, which are key components of nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)- typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions . Another approach involves the use of catalysts to facilitate the formation of the imidazo ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo ring, often using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-a]purine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the imidazo ring .
Applications De Recherche Scientifique
3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as a GABA A receptor positive allosteric modulator, enhancing the receptor’s response to the neurotransmitter GABA. This interaction can influence various cellular pathways, including those involved in neurotransmission and cellular metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Imidazo[4,5-b]pyridine
- Imidazo[4,5-c]pyridine
- Imidazo[1,5-a]pyridine
- Imidazo[1,2-a]pyridine
Uniqueness
3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)- is unique due to its specific structural features, including the fusion of the imidazo ring with a purine moiety and the presence of the pyrrolidinyl group. These structural characteristics confer distinct chemical properties and biological activities, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
920317-09-5 |
|---|---|
Formule moléculaire |
C12H14N6 |
Poids moléculaire |
242.28 g/mol |
Nom IUPAC |
3-methyl-9-pyrrolidin-1-ylimidazo[1,2-a]purine |
InChI |
InChI=1S/C12H14N6/c1-16-8-14-9-10(16)15-12-13-4-7-18(12)11(9)17-5-2-3-6-17/h4,7-8H,2-3,5-6H2,1H3 |
Clé InChI |
NTOZUWPQXDASFD-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C(N3C=CN=C3N=C21)N4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14174356.png)


![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy-](/img/structure/B14174392.png)


![[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B14174401.png)
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B14174409.png)
![1'-acetyl-8'-methyl-2'-[4-(trifluoromethyl)phenyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14174416.png)
![3-[(2,6-Dichlorophenyl)methyl]-1,2-dimethylpyridin-4(1H)-one](/img/structure/B14174418.png)
![2-(Benzyl{[(2R,3R)-3-phenyloxiran-2-yl]methyl}amino)ethan-1-ol](/img/structure/B14174427.png)


